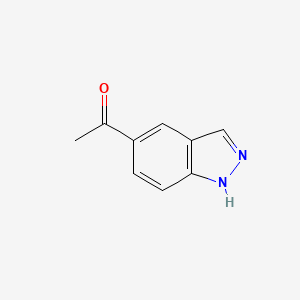

1-(1H-Indazol-5-yl)ethanone

Übersicht

Beschreibung

1-(1H-Indazol-5-yl)ethanone is a heterocyclic aromatic organic compound with the molecular formula C9H8N2O. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 1-(1H-Indazol-5-yl)ethanone can be achieved through various methods. One common approach involves the cyclization of hydrazones with appropriate substituents. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group undergoes controlled oxidation to form carboxylic acid derivatives. Common oxidants include:

| Reagent/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ in acidic medium | 1-(1H-Indazol-5-yl)acetic acid | 62–68 | |

| CrO₃ in glacial acetic acid | Indazole-5-carboxylic acid | 55 |

Oxidation primarily targets the acetyl group, preserving the indazole ring. Side reactions like overoxidation are minimized under acidic conditions.

Reduction Reactions

The ketone moiety is reduced to secondary alcohols using hydride agents:

| Reagent/Conditions | Product Formed | Selectivity | Reference |

|---|---|---|---|

| NaBH₄ in methanol | 1-(1H-Indazol-5-yl)ethanol | 85% | |

| LiAlH₄ in THF | 1-(1H-Indazol-5-yl)ethanol | 92% |

Steric hindrance from the indazole ring slows reduction kinetics compared to aliphatic ketones. Catalytic hydrogenation (H₂/Pd-C) is less effective due to competing ring hydrogenation.

Nucleophilic Substitution

The indazole ring participates in electrophilic substitution, while the ketone enables α-carbon reactivity:

Halogenation

| Reagent/Conditions | Position Substituted | Product | Reference |

|---|---|---|---|

| Br₂ in CHCl₃ | C-3 of indazole | 3-Bromo-1-(1H-Indazol-5-yl)ethanone | |

| Cl₂ in acetic acid | C-4 of indazole | 4-Chloro derivative |

Halogenation occurs regioselectively at electron-rich positions of the indazole ring .

Alkylation/Acylation

| Reagent | Product | Application | Reference |

|---|---|---|---|

| CH₃I/K₂CO₃ in DMF | 1-(1-Methyl-1H-Indazol-5-yl)ethanone | Kinase inhibitor intermediates | |

| Acetyl chloride/AlCl₃ | Diacetylated indazole derivative | Antibacterial agents |

Cyclization Reactions

Reaction with nitrogen nucleophiles generates fused heterocycles:

| Reagent/Conditions | Product | Key Application | Reference |

|---|---|---|---|

| Hydrazine hydrate in ethanol | Indazolo[3,2-b]pyridazine | Anticancer scaffolds | |

| Phenylhydrazine/HCl | Indazolo[1,2-a]quinoxaline | Fluorescent probes |

Cyclization proceeds via Schiff base formation at the ketone, followed by intramolecular ring closure .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the indazole ring:

These reactions require inert atmospheres and anhydrous solvents to prevent catalyst deactivation.

Condensation Reactions

The ketone participates in Knoevenagel and Claisen-Schmidt condensations:

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

1-(1H-Indazol-5-yl)ethanone can be synthesized through various methods, including the reaction of indazole derivatives with acetylating agents. Its derivatives have been explored for enhanced biological activities, including antimicrobial and anticancer properties.

Table 1: Synthesis Methods of this compound

| Method | Description |

|---|---|

| Acetylation of Indazole | Reaction with acetyl chloride or acetic anhydride |

| Condensation Reactions | Formation with aldehydes under acidic conditions |

| Multi-step Synthesis | Involves several reactions to introduce substituents |

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. These compounds may interact with targets such as kinases, affecting pathways related to cell cycle regulation and apoptosis.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. For instance, compounds derived from this scaffold have demonstrated efficacy against bacteria such as Escherichia coli and Staphylococcus aureus.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel indazole derivatives based on this compound. These compounds were evaluated for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives showed potent inhibitory effects on cell growth, suggesting their potential as therapeutic agents in cancer treatment .

Case Study 2: Antimicrobial Activity

Another research effort focused on the evaluation of antimicrobial properties of synthesized indazole derivatives. The study found that specific compounds exhibited significant zones of inhibition against Bacillus subtilis and Staphylococcus aureus, indicating their potential use as antimicrobial agents in clinical settings .

Wirkmechanismus

The mechanism of action of 1-(1H-Indazol-5-yl)ethanone involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound may also interact with other pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .

Vergleich Mit ähnlichen Verbindungen

1-(1H-Indazol-5-yl)ethanone is unique compared to other indazole derivatives due to its specific substitution pattern. Similar compounds include:

1H-Indazole: The parent compound with a simpler structure.

2H-Indazole: Another isomer with different chemical properties.

Indazole-3-carboxylic acid: Known for its anti-inflammatory activity.

Biologische Aktivität

1-(1H-Indazol-5-yl)ethanone, a compound featuring an indazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its indazole ring structure attached to an ethanone group. The indazole core contributes to its biological activity through interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated the minimum inhibitory concentrations (MICs) of various indazole derivatives against common bacterial strains:

| Compound | Staphylococcus aureus (S. aureus) | Bacillus subtilis | Escherichia coli (E. coli) |

|---|---|---|---|

| 5A | 8 µg/mL | 10 µg/mL | 10 µg/mL |

| 5B | 8 µg/mL | 10 µg/mL | 11 µg/mL |

| 5C | 7 µg/mL | 17 µg/mL | 8 µg/mL |

| 5D | 10 µg/mL | 14 µg/mL | 16 µg/mL |

| Penicillin | 30 µg/mL | 32 µg/mL | 35 µg/mL |

The results suggest that compounds like 5A , 5D , and others show promising antibacterial activity comparable to standard antibiotics like penicillin .

Anticancer Activity

Indazole derivatives, including this compound, have been investigated for their anticancer potential. Molecular docking studies have indicated that these compounds can effectively bind to target proteins involved in cancer pathways, such as DNA gyrase, which is crucial for bacterial DNA replication and transcription. The binding energies observed in these studies suggest strong interactions with the target enzymes, highlighting their potential as anticancer agents .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes such as monoamine oxidase B and nitric oxide synthase, which are involved in various physiological processes and disease states .

- Cellular Interaction : It can alter cellular processes related to growth and proliferation by interacting with specific receptors or enzymes .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles in determining the bioavailability and efficacy of the compound. Research has shown that modifications to the indazole structure can enhance its solubility and binding affinity to biological targets .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of new derivatives based on the structure of this compound:

- Antimicrobial Efficacy : A study highlighted several novel indazole derivatives that exhibited enhanced antibacterial activity compared to traditional antibiotics .

- Molecular Docking Studies : Research utilizing computational methods has revealed significant binding interactions between indazole derivatives and target proteins involved in cancer progression .

Eigenschaften

IUPAC Name |

1-(1H-indazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)7-2-3-9-8(4-7)5-10-11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLOAPVBIBQLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653460 | |

| Record name | 1-(1H-Indazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001906-63-3 | |

| Record name | 1-(1H-Indazol-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001906-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.